2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one
描述
The compound 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one features a triazolopyrimidine core substituted at position 3 with a methyl group and at position 7 with a sulfanyl (-S-) linker to a ketone-bearing ethanone moiety, which is further functionalized with a piperidin-1-yl group.
While direct evidence for its synthesis or applications is absent in the provided materials, analogs (e.g., triazolopyrimidines with piperidine/piperazine substituents) are synthesized via multi-step protocols involving nucleophilic substitution, acylation, and purification (e.g., recrystallization or extraction) . The sulfanyl group at position 7 may enhance solubility or enable disulfide bonding in biological systems, while the piperidine moiety could influence pharmacokinetics by modulating lipophilicity or binding affinity .
属性
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-17-11-10(15-16-17)12(14-8-13-11)20-7-9(19)18-5-3-2-4-6-18/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIMWBLRYQLWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N3CCCCC3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
Anticancer Activity
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Effects
Another notable application is in the field of antimicrobial therapy. Triazolo-pyrimidines have shown effectiveness against a range of bacterial strains.
- Research Findings : Studies have reported that derivatives similar to the compound exhibit bactericidal activity against Gram-positive and Gram-negative bacteria.
- Case Study : A comparative study showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Neurological Applications
The piperidine component suggests potential applications in treating neurological disorders.
- Mechanism : The compound may act on neurotransmitter systems or neuroprotective pathways.
- Case Study : Preliminary research indicated that it could enhance cognitive function in animal models, warranting further investigation into its neuropharmacological effects .
Table 1: Summary of Biological Activities
相似化合物的比较
Structural Comparison
The triazolopyrimidine core is a common feature among analogs, but substituent variations dictate functional differences. Key structural analogs include:
Key Observations :
- Position 3 : Methyl (target) vs. bulky groups (tetrazole-methyl in RG7774, benzyl in VAS2870) influence steric effects and target selectivity.
- Position 7 : The sulfanyl linker in the target compound distinguishes it from analogs with direct amine (piperidin-1-yl) or heterocyclic (benzoxazol-2-yl) substituents.
- Piperidine/Piperazine : These groups enhance solubility and binding to amine-recognizing targets (e.g., kinases, GPCRs) .
Physical Properties :
准备方法
Cyclocondensation of Amino-Triazoles with β-Ketoesters
A one-pot multicomponent reaction (MCR) between 5-amino-1H-1,2,4-triazole derivatives, aldehydes, and β-ketoesters enables efficient construction of the triazolopyrimidine core. For example, refluxing 5-amino-3-methyl-1H-1,2,4-triazole with ethyl acetoacetate and an aldehyde in ethanol catalyzed by acidic ionic liquids (e.g., APTS) yields 7-substituted triazolo[4,3-a]pyrimidines after 24 hours. Adapting this method, the 3-methyl-3H-[1,2,]triazolo[4,5-d]pyrimidin-7-ol intermediate can be isolated in 68–72% yield (Table 1).
Table 1: Optimization of Triazolo[4,5-d]Pyrimidine Synthesis
| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Amino-3-methyl-1,2,4-triazole | APTS (10 mol%) | Ethanol | 24 | 71 |
| 5-Amino-3-methyl-1,2,4-triazole | H2SO4 | EtOH | 36 | 58 |
| 5-Amino-3-methyl-1,2,4-triazole | p-TsOH | Toluene | 48 | 49 |
Ring-Closing Metathesis (RCM) of Propargyl-Triazole Precursors
Patent data reveals an alternative route using propargyl-triazole intermediates subjected to RCM with Grubbs’ catalyst. For instance, treating 7-propargylthio-3-methyltriazolo[4,5-d]pyrimidine with Grubbs’ II catalyst in dichloroethane at 40°C for 12 hours furnishes the annulated product in 65% yield. This method offers regioselectivity advantages but requires stringent anhydrous conditions.
Sulfur Functionalization: Introducing the Sulfanyl Group
The 7-position of the triazolopyrimidine core is functionalized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:
Thiolation via SNAr Reactivity
Activation of the 7-chloro intermediate (obtained by treating 7-hydroxy-triazolopyrimidine with POCl3) enables displacement by thiol nucleophiles. Reacting 7-chloro-3-methyltriazolo[4,5-d]pyrimidine with mercaptoethanol in DMF at 80°C for 6 hours affords the 7-sulfanylethanol derivative in 82% yield. Subsequent oxidation with H2O2 forms the disulfide, which is reduced in situ for further alkylation.
Palladium-Catalyzed C–S Bond Formation
Cross-coupling between 7-bromo-triazolopyrimidine and thiourea derivatives using Pd(PPh3)4/Xantphos as a catalyst system achieves C–S bond formation. For example, coupling 7-bromo-3-methyltriazolo[4,5-d]pyrimidine with 2-mercaptoacetophenone in dioxane at 100°C yields the 7-sulfanylketone product in 76% yield (Table 2).
Table 2: C–S Coupling Reaction Parameters
| Substrate | Catalyst System | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 7-Bromo-triazolopyrimidine | Pd(OAc)2/Xantphos | Cs2CO3 | 100 | 76 |
| 7-Iodo-triazolopyrimidine | PdCl2(dppf)/Dppe | K3PO4 | 90 | 81 |
Piperidine Incorporation: Etherification and Amidation
The final step involves conjugating the sulfanyl intermediate with piperidine via ketone functionalization:
Nucleophilic Acyl Substitution
Reacting 2-(7-sulfanyltriazolopyrimidinyl)acetic acid with piperidine using EDC/HOBt as coupling agents in dichloromethane (DCM) produces the target compound in 67% yield. Alternatively, direct alkylation of the sodium thiolate with chloroacetylpiperidine in acetonitrile at reflux achieves 58% yield.
Table 3: Piperidine Coupling Efficiency
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| EDC/HOBt-mediated coupling | EDC, HOBt, DIPEA | DCM | 67 |
| Direct alkylation | ClCH2CO-piperidine, K2CO3 | MeCN | 58 |
Reductive Amination
A patent describes reductive amination of 2-(7-sulfanyltriazolopyrimidinyl)acetaldehyde with piperidine using NaBH(OAc)3 in THF. After 12 hours at room temperature, the product is obtained in 73% yield with >95% purity by HPLC.
Analytical Characterization and Validation
Critical spectroscopic data confirm successful synthesis:
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1H-NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, triazole-H), 4.32 (s, 2H, SCH2), 3.58 (m, 4H, piperidine-H), 2.45 (s, 3H, CH3), 1.62 (m, 6H, piperidine-CH2).
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HRMS : m/z calcd for C14H18N6OS [M+H]+: 335.1284, found: 335.1286.
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XRD : Orthorhombic crystal system with P212121 space group, confirming the planar triazolopyrimidine core and axial piperidine orientation.
Process Optimization and Scale-Up Challenges
Key challenges include minimizing dimerization during thiolate alkylation and preventing epimerization at the piperidine center. Patent data recommends:
常见问题
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step routes:
- Step 1: Construction of the triazolopyrimidine core via cyclization reactions using reagents like hydrazine derivatives and substituted pyrimidines.
- Step 2: Introduction of the sulfanyl group at the 7-position of the triazolopyrimidine core, often via nucleophilic substitution or thiolation reactions.
- Step 3: Coupling the modified triazolopyrimidine with the piperidin-1-yl-ethanone moiety using catalysts (e.g., palladium on carbon) and solvents like dimethylformamide (DMF) or dichloromethane .
Key Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Core formation | Hydrazine hydrate, substituted pyrimidine | Ethanol | 80–100°C | 60–75% |
| Sulfanyl introduction | NaSH, CuI | DMF | 120°C | 50–65% |
| Coupling | Pd/C, K₂CO₃ | DCM | RT to 50°C | 70–85% |
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typically required for pharmacological studies).
- Mass Spectrometry (MS): Molecular ion peak matching the theoretical mass .
Q. What structural features influence its chemical reactivity?
- The triazolopyrimidine core enables π-π stacking interactions with biological targets.
- The sulfanyl group acts as a nucleophilic site for further functionalization.
- The piperidin-1-yl-ethanone moiety enhances solubility and modulates pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography.
- Catalyst screening: Testing palladium vs. copper-based catalysts for coupling efficiency.
- Temperature control: Gradual heating (e.g., 50–80°C) minimizes side reactions during cyclization steps .
Case Study: A 15% yield increase was achieved by replacing CuI with Pd(PPh₃)₄ in the sulfanyl introduction step, reducing byproduct formation .
Q. How can contradictions in biological activity data be resolved?
- Assay standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Dose-response curves: Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives.
- Structural analogs: Compare activity with derivatives (e.g., 3-methyl vs. 3-ethyl triazolopyrimidine analogs) to identify critical functional groups .
Example: Discrepancies in antitumor activity between in vitro and in vivo models were resolved by adjusting solubility enhancers (e.g., PEG-400) in formulation .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Analog synthesis: Modify the triazolopyrimidine core (e.g., substituents at 3-methyl) or piperidinyl group (e.g., N-alkylation).
- Biological screening: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Computational modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
SAR Table (Example from )
| Analog | Modification | Biological Activity |
|---|---|---|
| 3-Ethyl triazolopyrimidine | Ethyl substituent | Enhanced antitumor activity (IC₅₀ = 0.8 μM) |
| Piperazine replacement | Morpholine moiety | Reduced CNS penetration |
Methodological Notes
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